

19-Methylpentacosanoyl-CoA: A Technical Guide for Lipidomics Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19-Methylpentacosanoyl-CoA

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Introduction

19-Methylpentacosanoyl-CoA is a very long-chain branched-chain fatty acyl-CoA. As a member of the anteiso-branched-chain fatty acid family, its structure is characterized by a methyl group on the antepenultimate carbon (the third carbon from the omega end) of a 26-carbon acyl chain. While specific research on **19-Methylpentacosanoyl-CoA** is limited, its existence as a metabolite is documented in the Human Metabolome Database (HMDB) under the identifier HMDB0300823, with its corresponding fatty acid, 19-methylpentacosanoic acid, listed as HMDB0340498.[1][2] This guide will provide an in-depth technical overview of **19-Methylpentacosanoyl-CoA** by synthesizing information from the broader classes of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), which are known to be crucial components of cellular lipids and signaling molecules.[3]

Biochemical Profile

19-Methylpentacosanoyl-CoA belongs to the anteiso series of branched-chain fatty acids. These are typically saturated fatty acids with a methyl branch on the carbon chain.[4] The biosynthesis of anteiso-fatty acids primarily occurs in bacteria but also takes place in mammals.[3][5]

Putative Biosynthesis of 19-Methylpentacosanoyl-CoA

The biosynthesis of anteiso-branched-chain fatty acids initiates with a primer molecule derived from the amino acid L-isoleucine.[2] This primer, α -methylbutyryl-CoA, is then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA. [4] For very long-chain fatty acids like the C26 backbone of 19-methylpentacosanoic acid, further elongation occurs in the endoplasmic reticulum by a set of enzymes known as fatty acid elongases (ELOVLs).[6] The resulting 19-methylpentacosanoic acid is then activated to its CoA thioester, **19-Methylpentacosanoyl-CoA**, by an acyl-CoA synthetase, a reaction that requires ATP.



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Figure 1: Putative biosynthetic pathway of **19-Methylpentacosanoyl-CoA**.

Potential Biological Roles and Signaling Pathways

While direct signaling pathways involving **19-Methylpentacosanoyl-CoA** have not been elucidated, the functions of related molecules suggest several potential roles:

- **Membrane Structure:** BCFAs are known to influence the fluidity and stability of cell membranes. The methyl branch can disrupt tight packing of acyl chains, thereby lowering the melting point of the lipid and increasing membrane fluidity.[7]
- **PPAR α Activation:** Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPAR α).[8] PPAR α is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation. The binding of ligands like **19-Methylpentacosanoyl-CoA** could therefore play a role in modulating lipid metabolism.



[Click to download full resolution via product page](#)**Figure 2:** Inferred signaling via PPAR α activation.

Quantitative Data

Specific quantitative data for 19-methylpentacosanoic acid or its CoA ester in biological tissues are not readily available in the current literature. However, data for the related straight-chain C26:0 fatty acid and its lysophosphatidylcholine derivative provide context for the expected low abundance of these very long-chain species in healthy individuals.

Analyte	Matrix	Subject Group	Concentration ($\mu\text{mol/L}$)	Citation
19-Methylpentacosanoic Acid	Not Available	Not Available	Data Not Available	
19-Methylpentacosanoyl-CoA	Not Available	Not Available	Data Not Available	
C26:0 Fatty Acid	Plasma	Healthy Controls	< 1.32 (Upper Reference Limit)	[9]
C26:0-lysophosphatidylcholine	Dried Blood Spots	Healthy Newborns	0.09 ± 0.03	[10]
C26:0-lysophosphatidylcholine	Dried Blood Spots	Healthy Controls	< 0.072 (Upper Reference Limit)	[9]

Experimental Protocols

The analysis of very long-chain acyl-CoAs like **19-Methylpentacosanoyl-CoA** is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol adapted from established methods for long-chain acyl-CoA analysis.

[11]

Objective: To quantify 19-Methylpentacosanoyl-CoA in a biological matrix (e.g., tissue homogenate, cell lysate).

Materials:

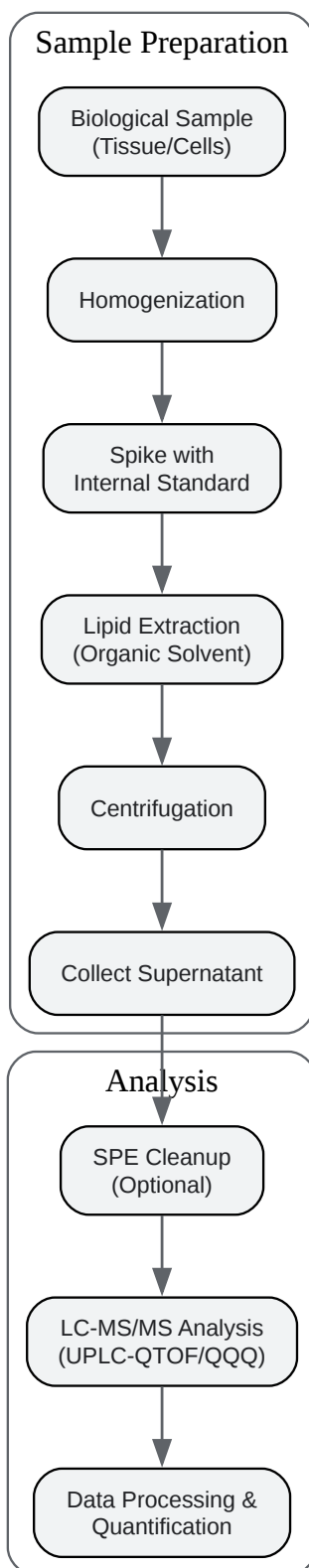
- Solvents: Acetonitrile, Isopropanol, Methanol, Water (all LC-MS grade)
- Reagents: Ammonium hydroxide, Formic acid, Internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog)
- Equipment: Homogenizer, Centrifuge, Solid Phase Extraction (SPE) cartridges (e.g., C18), UPLC/HPLC system, Triple quadrupole or high-resolution mass spectrometer.

Methodology:

- Sample Preparation & Extraction:
 - Homogenize the tissue or cell pellet on ice in a suitable buffer (e.g., potassium phosphate buffer).
 - Spike the homogenate with the internal standard.
 - Precipitate proteins and extract lipids by adding a cold organic solvent mixture (e.g., isopropanol/acetonitrile).
 - Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.
- Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the diluted supernatant onto the cartridge.
 - Wash the cartridge with an aqueous organic solvent to remove polar impurities.
 - Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile), possibly containing a weak base like ammonium hydroxide.

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
- LC-MS/MS Analysis:
 - Chromatography:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase A: Water with 0.1% formic acid or a buffer like ammonium hydroxide.
 - Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or ammonium hydroxide.
 - Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the acyl-CoAs.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Column Temperature: 40-50 °C.
 - Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - **19-Methylpentacosanoyl-CoA**: The precursor ion will be the $[M+H]^+$ adduct. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety.
 - Internal Standard: Monitor the specific precursor-product ion transition for the chosen internal standard.
 - Alternative: A neutral loss scan of 507 Da can be used for profiling of various acyl-CoA species.

- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Generate a standard curve using known concentrations of a **19-Methylpentacosanoyl-CoA** standard (if available) or a suitable surrogate standard.
 - Calculate the concentration of **19-Methylpentacosanoyl-CoA** in the original sample.



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Figure 3: General experimental workflow for **19-Methylpentacosanoyl-CoA** analysis.

Conclusion and Future Directions

19-Methylpentacosanoyl-CoA is a confirmed but understudied metabolite. As a very long-chain anteiso-fatty acyl-CoA, it is predicted to have roles in modulating cell membrane properties and in nuclear receptor signaling. The lack of specific quantitative data and functional studies highlights a significant knowledge gap. Future research should focus on developing targeted quantitative methods to determine its concentration in various tissues and cell types under different physiological and pathological conditions. Elucidating its specific protein interactions and its role in signaling pathways, such as PPAR α activation, will be crucial for understanding its relevance in health and disease, and for exploring its potential as a biomarker or therapeutic target.

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- To cite this document: BenchChem. [19-Methylpentacosanoyl-CoA: A Technical Guide for Lipidomics Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551444#19-methylpentacosanoyl-coa-in-the-context-of-lipidomics]

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